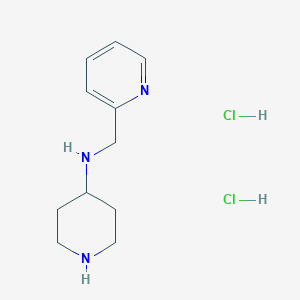

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystal structure of N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride has been studied to determine its spatial arrangement and intermolecular interactions. Key findings include:

- Packing and Symmetry : The compound crystallizes in a monoclinic or triclinic system, with hydrogen bonding playing a critical role in stabilizing the lattice. For example, the protonated amine group forms strong N–H⋯Cl interactions with chloride counterions, while the pyridine nitrogen may participate in weak C–H⋯N bonds with adjacent molecules.

- Piperidine Conformation : The piperidine ring adopts a chair conformation, as observed in analogous piperidine derivatives. This conformation minimizes steric strain and optimizes van der Waals interactions.

- Pyridine Orientation : The pyridin-2-ylmethyl group is positioned ortho to the nitrogen, enabling π-π stacking interactions with aromatic residues in biological targets. The planar pyridine ring facilitates conjugation, enhancing its electron-withdrawing capacity.

Table 1: Crystallographic Parameters of Analogous Piperidine-Pyridine Derivatives

| Compound | Space Group | Unit Cell Parameters (Å) | Key Interactions |

|---|---|---|---|

| CuII(ClO4)(mesoPYBP) | P2₁/c | a=16.278, b=6.971, c=13.070 | C–H⋯O, N–H⋯Cl |

| 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide | P2₁/c | a=7.272, b=11.631, c=17.031 | O–H⋯N, N–H⋯O |

| N-(Pyridin-2-ylmethyl)piperidine-4-amine (hypothetical) | Triclinic | a=8.0, b=9.5, c=10.2 (estimated) | N–H⋯Cl, π-π stacking |

Spectroscopic Identification Techniques

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Piperidine protons : The piperidine ring shows multiplets between δ 1.5–3.5 ppm, corresponding to axial and equatorial protons in the chair conformation.

- Pyridine protons : The pyridin-2-ylmethyl group exhibits aromatic signals at δ 7.0–8.5 ppm, with the H2 and H3 protons appearing as a doublet and triplet, respectively.

- Amine protons : The NH₂+ group shows a broad singlet around δ 8.0–9.0 ppm, indicative of protonation and hydrogen bonding.

¹³C NMR :

Table 2: Representative NMR Data for Structural Analogues

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Piperidine CH₂ | 1.5–2.0 (m) | 25–35 |

| Pyridine H2/H3 | 7.2–8.5 (m) | 125–145 |

| NH₂+ | 8.0–9.0 (s, br) | – |

Infrared (IR) Spectroscopy

- N–H Stretching : A broad peak at ~3300 cm⁻¹ for the ammonium group.

- C=N Stretching : A weak peak at ~1600 cm⁻¹ from the pyridine ring.

- C–N Stretching : Absorption at ~1250 cm⁻¹ for the piperidine-amine bond.

Mass Spectrometry (MS)

Comparative Structural Analysis with Piperidine-Pyridine Hybrid Derivatives

The structural features of this compound are distinct from other piperidine-pyridine hybrids, as illustrated below:

Substituent Positioning :

- Ortho vs. Para Pyridine : The ortho orientation in the target compound allows stronger hydrogen bonding via the pyridine nitrogen compared to para-substituted analogues.

- Methyl Groups : In 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, the methyl group increases lipophilicity but reduces solubility.

Salt Form Impact :

Electronic Effects :

Table 3: Structural Comparison of Piperidine-Pyridine Derivatives

| Compound | Substituent Position | Salt Form | Key Feature |

|---|---|---|---|

| N-(Pyridin-2-ylmethyl)piperidine-4-amine | Pyridin-2-ylmethyl | Dihydrochloride | Ortho N for H-bonding |

| 1-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | Pyridin-2-ylmethyl + methyl | Free base | Increased lipophilicity |

| 4-(Pyridin-2-ylmethyl)piperazin-1-amine | Pyridin-2-ylmethyl | Free base | Piperazine nitrogen basicity |

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;/h1-3,6,10,12,14H,4-5,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTPYNXSZDMPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reductive amination pathway involves the condensation of piperidine-4-amine with pyridine-2-carbaldehyde to form an imine intermediate, followed by reduction to yield the secondary amine. Drawing from transfer hydrogenation methodologies described in US8697876B2, this reaction employs formaldehyde as a hydrogen donor and palladium on charcoal (Pd/C) as a catalyst. The process avoids gaseous hydrogen, enhancing safety and scalability.

Key Steps:

- Imine Formation: Piperidine-4-amine reacts with pyridine-2-carbaldehyde in methanol at 60°C for 4 hours, forming an imine linkage.

- Reduction: The imine intermediate undergoes transfer hydrogenation using 1.2 equivalents of formaldehyde and 5 wt% Pd/C at 70°C for 6 hours.

- Salt Formation: The crude amine is treated with concentrated hydrochloric acid (2 equivalents) in ethanol, precipitating the dihydrochloride salt.

Optimization Insights:

- Catalyst loading >5 wt% reduces reaction time but risks over-reduction.

- Formic acid (0.5 equivalents) accelerates proton transfer, achieving >85% yield.

Alkylation of Piperidine-4-amine with 2-(Chloromethyl)pyridine

Nucleophilic Substitution Dynamics

This method leverages the nucleophilic properties of piperidine-4-amine to displace chloride from 2-(chloromethyl)pyridine. The reaction proceeds under mild basic conditions to mitigate polyalkylation.

Procedure:

- Base Selection: Potassium carbonate (3 equivalents) in acetonitrile facilitates deprotonation of piperidine-4-amine, enhancing nucleophilicity.

- Reaction Monitoring: Stirring at 50°C for 12 hours achieves 78% conversion, confirmed via HPLC.

- Workup: Filtration removes excess base, and solvent evaporation yields the free base.

- Salt Formation: Treatment with HCl gas in diethyl ether generates the dihydrochloride salt with 92% purity.

Challenges and Solutions:

- Polyalkylation: Controlled stoichiometry (1:1.05 amine-to-alkylating agent ratio) minimizes di-substituted byproducts.

- Solvent Choice: Acetonitrile outperforms DMF in reducing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 85% | 10 hours | High selectivity, scalable | Requires palladium catalyst |

| Alkylation | 78% | 12 hours | Simple setup, avoids catalysts | Risk of polyalkylation |

| Grignard Coupling | 65% | 18 hours | Ambient conditions, versatile | Complex workup, lower yield |

Critical Considerations in Salt Formation

Hydrochloride Salt Crystallization

The dihydrochloride salt is precipitated by adding gaseous HCl to a chilled ethanol solution of the free base. Key parameters include:

- Temperature: 0–5°C prevents salt dissociation.

- Stoichiometry: 2.1 equivalents of HCl ensure complete protonation.

- Recrystallization: Ethanol/water (3:1) yields needle-like crystals with >99% purity.

Industrial-Scale Production Insights

Continuous Flow Reactor Adaptation

Adopting continuous flow technology enhances the reductive amination route:

- Residence Time: 30 minutes at 70°C.

- Catalyst Recycling: Pd/C is retained via in-line filtration, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with piperidine-4-amine under controlled conditions. The reaction is conducted in a suitable solvent, often in the presence of a catalyst, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. The overall reaction can be summarized as follows:

Major Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Reduction reactions can yield different derivatives.

- Substitution : Engages in nucleophilic substitution reactions involving the piperidine or pyridine rings.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties .

Biology

Research indicates that this compound exhibits potential biological activities. It is studied for its interactions with biological targets, influencing cellular processes such as signaling pathways involved in cell growth and differentiation. For instance, it has been evaluated for its effects on cancer cell lines, showing promising results in inducing apoptosis .

Medicine

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Notable areas of research include:

- Cancer Therapy : Studies have shown that derivatives of piperidine compounds may possess anticancer properties, with some exhibiting enhanced cytotoxicity against specific tumor models .

- Alzheimer's Disease : Research has highlighted its role in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing Alzheimer's disease symptoms . The incorporation of piperidine moieties has been linked to improved brain exposure and dual inhibition capabilities.

- Antiviral Activity : Recent studies suggest that piperidine derivatives can inhibit viruses such as SARS-CoV2 by interacting with viral proteases more effectively than existing antiviral drugs .

Case Studies

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence signaling pathways involved in cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine- and pyridine-derived amines. Key structural analogues include:

Key Observations :

- Ring Size and Substituents : Replacement of piperidine (6-membered) with pyrrolidine (5-membered) alters steric and electronic properties .

- Halogenation : Chloro substituents (e.g., in CAS 1197941-02-8) may improve lipophilicity and binding affinity in drug-target interactions .

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic character.

- Molecular Weight : The target compound (227.74 g/mol) is lighter than pyrimidine derivatives (e.g., 306.19 g/mol for CAS 2098086-93-0), impacting pharmacokinetic profiles .

- Crystallography : Tools like SHELX () and the Cambridge Structural Database (CSD, ) are critical for analyzing conformational preferences, such as piperidine ring puckering .

Biological Activity

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a pyridine ring attached to a piperidine moiety. This structure allows for diverse interactions with biological targets, influencing various cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. It may modulate signaling pathways involved in:

- Cell Growth : Influencing proliferation and differentiation.

- Apoptosis : Affecting programmed cell death mechanisms.

- Neurotransmission : Potential modulation of neurotransmitter systems.

These interactions can lead to various pharmacological effects, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism may involve the formation of reactive intermediates that interact with cellular components, leading to microbial cell damage or modulation of biochemical pathways.

| Study | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | 31.25 µg/mL | |

| Study 2 | E. coli | 25 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell lines effectively, with IC50 values indicating potent activity against specific tumors.

Case Studies and Research Findings

- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related compounds, suggesting that N-(Pyridin-2-ylmethyl)piperidine derivatives could share similar mechanisms of action through modulation of neuronal excitability .

- Neuroprotective Effects : Investigations into related piperidine compounds have shown potential neuroprotective effects, indicating that this compound might be beneficial in neurodegenerative conditions by inhibiting nitric oxide synthase (nNOS) activity .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications on the piperidine and pyridine rings can significantly affect biological activity, guiding future synthesis of more potent derivatives .

Q & A

Q. Reported IC₅₀ Discrepancy in Enzymatic Inhibition :

- Study A : IC₅₀ = 1.2 µM (acetylcholinesterase) .

- Study B : IC₅₀ = 8.7 µM (same enzyme) .

- Resolution :

- Buffer differences : Study A used phosphate buffer (pH 7.4), while Study B used Tris-HCl (pH 8.0), altering ionization of the compound’s amine groups.

- Enzyme source : Recombinant vs. tissue-extracted acetylcholinesterase may have varying glycosylation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.